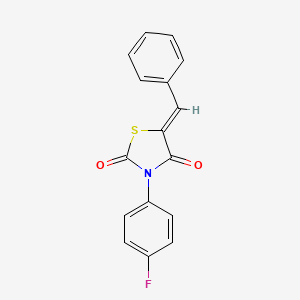
(Z)-5-benzylidene-3-(4-fluorophenyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-5-benzylidene-3-(4-fluorophenyl)thiazolidine-2,4-dione” is a type of aryl benzylidenethiazolidine-2,4-dione . It’s a part of a series of novel compounds synthesized in a straightforward route consisting of benzylidenethiazolidine-2,4-dione and 1,2,3-triazole pharmacophores . These compounds have been tested for in vitro antidiabetic activity by inhibiting the aldose reductase enzyme .
Synthesis Analysis
The synthesis of these compounds involves a straightforward route consisting of benzylidenethiazolidine-2,4-dione and 1,2,3-triazole pharmacophores . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis
The molecular structure of these compounds is based on the thiazolidin-4-one ring, which is a significant heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . The main emphasis in this field is the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . This is followed by a reaction with 4-(bromomethyl) benzoic acid in the presence of potassium carbonate as a base in refluxing acetone .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure, which is based on the thiazolidin-4-one ring . This ring is susceptible to modification in Positions 2, 3, and 5, which allows for the creation of new compounds with desired activity .Wissenschaftliche Forschungsanwendungen
PTP 1B Inhibition for T2DM Management
Thiazolidinediones (TZDs) have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), a regulator of the insulin signaling pathway. The modification of the TZD scaffold has led to the discovery of compounds with significant PTP 1B inhibitory activity, suggesting their utility in managing Type 2 Diabetes Mellitus (T2DM). For instance, compounds demonstrating potent activity (IC50 values as low as 0.57 µM) have been highlighted, emphasizing the critical role of the Z-configuration in their structural framework for designing effective inhibitors (Verma et al., 2019).
Antimicrobial, Antitumor, and Antidiabetic Agents
2,4-Thiazolidinedione and its derivatives have shown a wide spectrum of biological activities, including antimicrobial, antitumor, and antidiabetic properties. The structural modification at the N-3 and C-5 positions of the TZD nucleus has led to the development of a diverse range of lead molecules against various clinical disorders. This versatility, combined with low cost and ease of synthesis, has made TZDs a focal point of medicinal chemistry research (Singh et al., 2022).
Optoelectronic Material Applications
Research into quinazolines and pyrimidines, which share structural similarities with thiazolidinediones, has unveiled their applications in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the potential of thiazolidinedione derivatives in this field as well (Lipunova et al., 2018).
Cancer Research and Metabolic Syndrome
TZDs, acting as PPARγ agonists, have not only been effective in treating metabolic syndrome and T2DM but have also exhibited anti-cancer effects. These effects are supported by clinical trials and do not correlate well with PPARγ receptor activation, suggesting TZDs might act as selective inhibitors of IGF-1 receptor signaling, which is aberrantly regulated in various cancers. This dual action underscores the therapeutic potential of TZDs beyond metabolic diseases (Mughal et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of these compounds involve the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds . These approaches are effective tools for the generation of hit/lead compounds with anticancer activity and will be relevant to future studies .
Eigenschaften
IUPAC Name |
(5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-12-6-8-13(9-7-12)18-15(19)14(21-16(18)20)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGFRJGUJHAYET-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

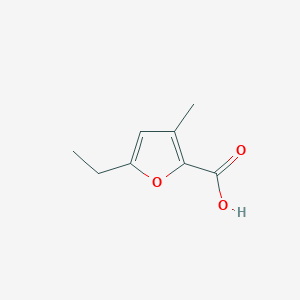
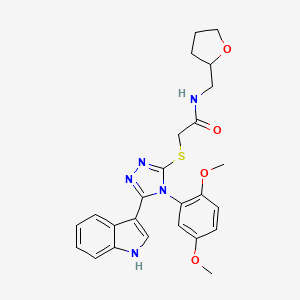
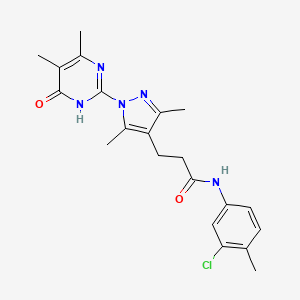
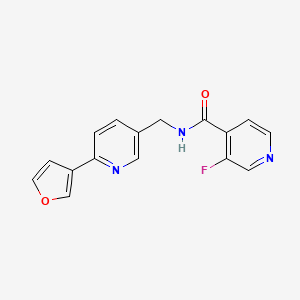
![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)
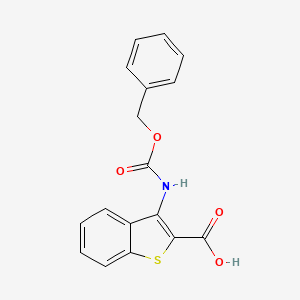
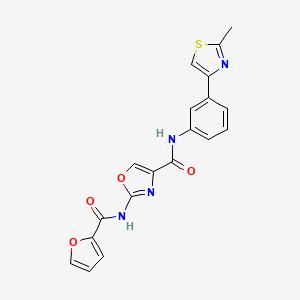
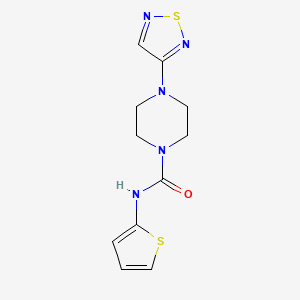
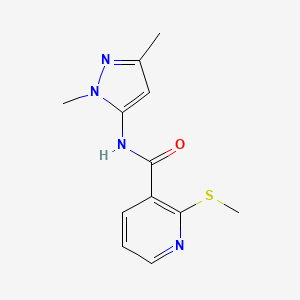
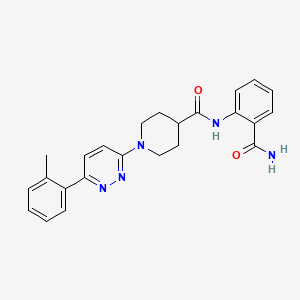
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)
![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)

